molecular formula C13H18N2O4 B329828 N-(2-methoxy-4-nitrophenyl)hexanamide

N-(2-methoxy-4-nitrophenyl)hexanamide

Cat. No.: B329828
M. Wt: 266.29 g/mol
InChI Key: XOXPGMUCORHECU-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-nitrophenyl)hexanamide is an aromatic amide derivative characterized by a 2-methoxy-4-nitro-substituted aniline core linked to a hexanamide chain. The hexanamide chain (C6) provides hydrophobicity and conformational flexibility, making it structurally distinct from shorter-chain analogs or derivatives with rigid functional groups .

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

N-(2-methoxy-4-nitrophenyl)hexanamide

InChI

InChI=1S/C13H18N2O4/c1-3-4-5-6-13(16)14-11-8-7-10(15(17)18)9-12(11)19-2/h7-9H,3-6H2,1-2H3,(H,14,16)

InChI Key

XOXPGMUCORHECU-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC

Canonical SMILES

CCCCCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of N-(2-methoxy-4-nitrophenyl)hexanamide are critically influenced by its substituent positions and chain length. Below is a comparative analysis with key analogs:

Compound Name Substituents Chain Length Molecular Weight Key Properties/Activity Reference
This compound 2-OCH₃, 4-NO₂ C6 282.28* Pending detailed bioactivity data -
N-(2-Nitrophenyl)hexanamide 2-NO₂ C6 252.26 IC₅₀ = 79 µM (antagonist activity)
N-(2-Methoxy-4-nitrophenyl)acetamide 2-OCH₃, 4-NO₂ C2 210.19 Smaller chain; reduced hydrophobicity
N-(2-Fluoro-5-nitrophenyl)hexanamide 2-F, 5-NO₂ C6 254.26 Higher electronegativity (F)
N-(4-Methoxy-2-nitrophenyl)-5-methylisoxazole-3-carboxamide 4-OCH₃, 2-NO₂; isoxazole ring C3 (rigid) 293.24 Rigid heterocycle; altered binding
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-OCH₃, 2-NO₂; bromophenyl - 395.19 Crystallographic differences

*Calculated based on molecular formula C₁₃H₁₇N₃O₄.

Key Observations:

Chain Length :

  • The hexanamide chain (C6) in N-(2-nitrophenyl)hexanamide is essential for antagonist activity (IC₅₀ = 79 µM), while shortening to C4 abolishes activity . This suggests the target compound’s C6 chain may enhance hydrophobic interactions or optimal binding pocket occupancy.
  • N-(2-Methoxy-4-nitrophenyl)acetamide (C2) lacks the extended chain, likely reducing membrane permeability or target affinity compared to the hexanamide derivative .

Substituent Positions: The 2-methoxy-4-nitro substitution in the target compound contrasts with 2-nitro in N-(2-nitrophenyl)hexanamide. In 4MNB, the 4-methoxy-2-nitro arrangement and bromophenyl group result in distinct crystallographic packing, highlighting how substituent positions affect molecular conformation .

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